molecular formula C23H25BrN2O5 B11601065 Butyl 2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Butyl 2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Cat. No.: B11601065
M. Wt: 489.4 g/mol
InChI Key: MGSFSLMRHVOZNK-UHFFFAOYSA-N
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Description

Butyl 2-amino-5’-bromo-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by its spiro linkage between a chromene and an indole moiety, which imparts distinct chemical and physical properties. The presence of various functional groups, including an amino group, a bromine atom, and a carboxylate ester, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-amino-5’-bromo-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the chromene ring, followed by the introduction of the indole moiety through a spiro linkage. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-amino-5’-bromo-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

Butyl 2-amino-5’-bromo-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl 2-amino-5’-bromo-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. The spiro structure allows for unique spatial interactions with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butyl 2-amino-5’-chloro-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Butyl 2-amino-5’-fluoro-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in Butyl 2-amino-5’-bromo-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate imparts unique reactivity and biological properties compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s interactions with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C23H25BrN2O5

Molecular Weight

489.4 g/mol

IUPAC Name

butyl 2'-amino-5-bromo-7',7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-3'-carboxylate

InChI

InChI=1S/C23H25BrN2O5/c1-4-5-8-30-20(28)18-19(25)31-16-11-22(2,3)10-15(27)17(16)23(18)13-9-12(24)6-7-14(13)26-21(23)29/h6-7,9H,4-5,8,10-11,25H2,1-3H3,(H,26,29)

InChI Key

MGSFSLMRHVOZNK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(OC2=C(C13C4=C(C=CC(=C4)Br)NC3=O)C(=O)CC(C2)(C)C)N

Origin of Product

United States

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